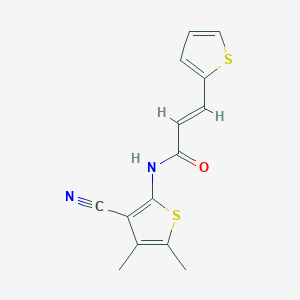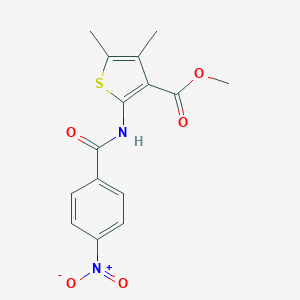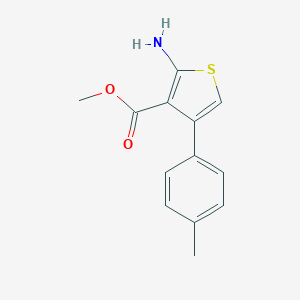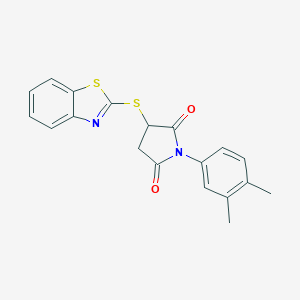
N-(3-cyano-4,5-dimethyl-2-thienyl)-3-(2-thienyl)acrylamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(3-cyano-4,5-dimethyl-2-thienyl)-3-(2-thienyl)acrylamide (CDTA) is a synthetic compound that has gained attention in scientific research due to its potential therapeutic applications. CDTA belongs to the class of thienylacrylamides and is known to exhibit a wide range of biological activities.
Wirkmechanismus
The mechanism of action of N-(3-cyano-4,5-dimethyl-2-thienyl)-3-(2-thienyl)acrylamide is not fully understood. However, it is believed that N-(3-cyano-4,5-dimethyl-2-thienyl)-3-(2-thienyl)acrylamide exerts its biological activities by interacting with specific targets in cells. For example, N-(3-cyano-4,5-dimethyl-2-thienyl)-3-(2-thienyl)acrylamide has been shown to inhibit the growth of cancer cells by inducing cell cycle arrest and apoptosis. It has also been shown to inhibit the activity of enzymes involved in the biosynthesis of bacterial cell walls, leading to the inhibition of bacterial growth.
Biochemical and Physiological Effects:
N-(3-cyano-4,5-dimethyl-2-thienyl)-3-(2-thienyl)acrylamide has been shown to exhibit a wide range of biochemical and physiological effects. It has been shown to inhibit the activity of various enzymes, such as tyrosinase, acetylcholinesterase, and xanthine oxidase. N-(3-cyano-4,5-dimethyl-2-thienyl)-3-(2-thienyl)acrylamide has also been shown to modulate the expression of various genes involved in inflammation and cancer progression. In addition, N-(3-cyano-4,5-dimethyl-2-thienyl)-3-(2-thienyl)acrylamide has been shown to exhibit antioxidant activity and to protect cells against oxidative stress.
Vorteile Und Einschränkungen Für Laborexperimente
N-(3-cyano-4,5-dimethyl-2-thienyl)-3-(2-thienyl)acrylamide has several advantages for lab experiments. It is a relatively stable compound and can be easily synthesized in large quantities. N-(3-cyano-4,5-dimethyl-2-thienyl)-3-(2-thienyl)acrylamide also exhibits a wide range of biological activities, making it a useful tool for studying various biological processes. However, N-(3-cyano-4,5-dimethyl-2-thienyl)-3-(2-thienyl)acrylamide also has some limitations. It is a synthetic compound and may not accurately reflect the properties of natural compounds. In addition, N-(3-cyano-4,5-dimethyl-2-thienyl)-3-(2-thienyl)acrylamide may have off-target effects, which could complicate the interpretation of experimental results.
Zukünftige Richtungen
There are several potential future directions for research on N-(3-cyano-4,5-dimethyl-2-thienyl)-3-(2-thienyl)acrylamide. One area of interest is the development of N-(3-cyano-4,5-dimethyl-2-thienyl)-3-(2-thienyl)acrylamide-based fluorescent probes for the detection of metal ions. Another area of interest is the investigation of the potential use of N-(3-cyano-4,5-dimethyl-2-thienyl)-3-(2-thienyl)acrylamide as a therapeutic agent for the treatment of cancer and other diseases. Finally, further studies are needed to fully understand the mechanism of action of N-(3-cyano-4,5-dimethyl-2-thienyl)-3-(2-thienyl)acrylamide and its potential off-target effects.
Synthesemethoden
The synthesis of N-(3-cyano-4,5-dimethyl-2-thienyl)-3-(2-thienyl)acrylamide involves the reaction of 3-cyano-4,5-dimethyl-2-thiophene carboxylic acid with 2-thiophene carboxylic acid using N,N'-dicyclohexylcarbodiimide (DCC) as a coupling agent. The reaction is carried out in the presence of N,N-dimethylformamide (DMF) as a solvent and triethylamine as a base. The resulting product is then purified by column chromatography using a mixture of ethyl acetate and hexane as eluent.
Wissenschaftliche Forschungsanwendungen
N-(3-cyano-4,5-dimethyl-2-thienyl)-3-(2-thienyl)acrylamide has been extensively studied for its potential therapeutic applications. It has been shown to exhibit anticancer, antimicrobial, antiviral, and anti-inflammatory activities. N-(3-cyano-4,5-dimethyl-2-thienyl)-3-(2-thienyl)acrylamide has also been investigated for its potential use as a fluorescent probe for the detection of metal ions.
Eigenschaften
IUPAC Name |
(E)-N-(3-cyano-4,5-dimethylthiophen-2-yl)-3-thiophen-2-ylprop-2-enamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12N2OS2/c1-9-10(2)19-14(12(9)8-15)16-13(17)6-5-11-4-3-7-18-11/h3-7H,1-2H3,(H,16,17)/b6-5+ |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SPWKTHJTULXIPQ-AATRIKPKSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=C1C#N)NC(=O)C=CC2=CC=CS2)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(SC(=C1C#N)NC(=O)/C=C/C2=CC=CS2)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12N2OS2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-cyano-4,5-dimethyl-2-thienyl)-3-(2-thienyl)acrylamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![ethyl 2-(oxolane-2-carbonylamino)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B441740.png)
![1-(4,4-Dimethyl-1-sulfanylidenedithiolo[3,4-c]quinolin-5-yl)-2-morpholin-4-ylethanone](/img/structure/B441742.png)

![8-methoxy-4,4-dimethyl-5-(4-morpholinylacetyl)-4,5-dihydro-1H-[1,2]dithiolo[3,4-c]quinoline-1-thione](/img/structure/B441756.png)
![2-[(4-Methyl-1,2,4-triazol-3-yl)sulfanyl]-1-(4,4,7-trimethyl-1-sulfanylidenedithiolo[3,4-c]quinolin-5-yl)ethanone](/img/structure/B441764.png)


![5-[(3,5-dimethylanilino)methylene]-1,3-dimethyl-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B441854.png)
![2-[(2,3-Dihydro-1,4-benzodioxin-2-ylmethyl)sulfanyl]-4,6-diphenylnicotinonitrile](/img/structure/B441863.png)
![2,5-dichloro-N-{4-[(4,6-dimethylpyrimidin-2-yl)sulfamoyl]phenyl}benzamide](/img/structure/B441870.png)
![4,4,7,8-tetramethyl-N-naphthalen-1-yl-5H-dithiolo[3,4-c]quinolin-1-imine](/img/structure/B441874.png)
![N-(6-tert-butyl-3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-5-phenyl-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B441876.png)

![2-(isopentylsulfanyl)-6,6-dimethyl-5,8-dihydro-6H-pyrano[4',3':4,5]thieno[2,3-d]pyrimidin-4-amine](/img/structure/B441896.png)